molecular formula C46H64N2O6 B12524847 1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) CAS No. 848354-42-7

1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)

Cat. No.: B12524847
CAS No.: 848354-42-7
M. Wt: 741.0 g/mol
InChI Key: QUVWJDRKVNZIMA-UHFFFAOYSA-N
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Description

1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes two dodecyloxy groups and two nitrobenzene groups connected through a phenylene and ethene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) typically involves multiple steps. One common method includes the following steps:

    Formation of the phenylene core: The phenylene core is synthesized by reacting 1,4-dibromobenzene with dodecyl alcohol in the presence of a base such as potassium carbonate.

    Introduction of ethene linkages: The ethene linkages are introduced through a Heck coupling reaction, where the phenylene core is reacted with ethene derivatives in the presence of a palladium catalyst.

    Attachment of nitrobenzene groups: The final step involves the nitration of the ethene-phenylene core using a mixture of nitric acid and sulfuric acid to introduce the nitrobenzene groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The dodecyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of new alkoxy derivatives.

Scientific Research Applications

1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicinal Chemistry: Explored for its potential as a drug delivery agent due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) involves its interaction with molecular targets through its nitro and dodecyloxy groups. The nitro groups can participate in redox reactions, while the dodecyloxy groups can enhance the compound’s solubility and interaction with lipid membranes. The ethene-phenylene core provides structural rigidity and electronic properties that are crucial for its function in organic electronics and materials science.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(dodecyloxy)-2,5-diethynylbenzene: Similar structure but with ethynyl linkages instead of ethene.

    1,1’-(1,4-Dimethoxy-2,5-cyclohexadiene-1,4-diyl)bis(4-iodobenzene): Contains methoxy and iodobenzene groups instead of dodecyloxy and nitrobenzene groups.

    (1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl)bis(4-methylbenzenesulfonate): Contains phenylenebis(oxy) and methylbenzenesulfonate groups.

Uniqueness

1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) is unique due to its combination of dodecyloxy and nitrobenzene groups, which provide distinct electronic and solubility properties. This makes it particularly suitable for applications in organic electronics and materials science, where such properties are highly desirable.

Properties

CAS No.

848354-42-7

Molecular Formula

C46H64N2O6

Molecular Weight

741.0 g/mol

IUPAC Name

1,4-didodecoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C46H64N2O6/c1-3-5-7-9-11-13-15-17-19-21-35-53-45-37-42(30-24-40-27-33-44(34-28-40)48(51)52)46(54-36-22-20-18-16-14-12-10-8-6-4-2)38-41(45)29-23-39-25-31-43(32-26-39)47(49)50/h23-34,37-38H,3-22,35-36H2,1-2H3

InChI Key

QUVWJDRKVNZIMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])OCCCCCCCCCCCC)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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